![molecular formula C19H18Cl2F2N6O B13105947 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride
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Overview
Description
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile;dihydrochloride is a complex organic compound belonging to the class of quinazolinamines These compounds are characterized by a quinazoline moiety substituted by one or more amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the quinazoline core, the introduction of the spiro-piperidine moiety, and the final functionalization with the pyridine-2-carbonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazoline or piperidine rings, typically using halogenated reagents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-cyano-3-pyridylcarbonyl)-5’,8’-difluorospiro[piperidine-4,2’(1’H)-quinazoline]-4’-amine
- 5-(4’-amino-1’-ethyl-5’,8’-difluoro-1’H-spiro[piperidine-4,2’-quinazoline]-1-ylcarbonyl)picolinonitrile
Uniqueness
Compared to similar compounds, 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile stands out due to its unique combination of functional groups and structural features
Biological Activity
Overview
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile; dihydrochloride is a complex organic compound classified as a quinazolinamine. It features a unique spiro structure and has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Property | Value |
---|---|
IUPAC Name | 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile; dihydrochloride |
Molecular Formula | C19H16F2N6O·2HCl |
Molecular Weight | 382.367 g/mol |
CAS Number | 253771-21-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby modulating their activity. This interaction can potentially disrupt critical biological pathways involved in cell proliferation and survival.
Anticancer Activity
Studies have shown that 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile; dihydrochloride exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Animal Models : Preclinical trials using xenograft models have indicated that treatment with this compound leads to a marked reduction in tumor size compared to control groups.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- Nitric Oxide Synthase (iNOS) : It has been reported to inhibit inducible nitric oxide synthase (iNOS), which plays a role in tumor microenvironment modulation. This inhibition may reduce tumor-associated inflammation and promote apoptosis in cancer cells.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that apoptosis was mediated through the mitochondrial pathway.
-
Lung Cancer Xenograft Model :
- Objective : To assess the in vivo efficacy on A549 lung cancer xenografts.
- Findings : Administration of the compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls.
Properties
Molecular Formula |
C19H18Cl2F2N6O |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C19H16F2N6O.2ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;;/h1-4,10,25H,5-8H2,(H2,23,26);2*1H |
InChI Key |
AUODYSHCGYUFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl.Cl |
Origin of Product |
United States |
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